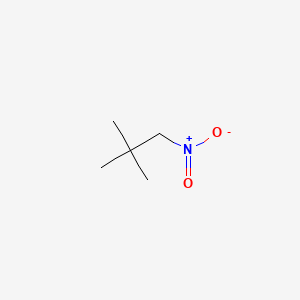

2,2-Dimethyl-1-nitropropane

Description

Properties

CAS No. |

34715-98-5 |

|---|---|

Molecular Formula |

C5H11NO2 |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

2,2-dimethyl-1-nitropropane |

InChI |

InChI=1S/C5H11NO2/c1-5(2,3)4-6(7)8/h4H2,1-3H3 |

InChI Key |

VORSGHRRRHCPDN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)C[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-1-nitropropane

This guide provides a comprehensive technical overview of 2,2-Dimethyl-1-nitropropane (tert-Butylnitromethane), a nitroalkane with significant potential in specialized organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and safety considerations of this compound, moving beyond a simple data summary to offer insights into its practical application and handling.

Molecular Identity and Physicochemical Profile

This compound, bearing the CAS Number 34715-98-5, is a primary nitroalkane characterized by a nitro group attached to a neopentyl (2,2-dimethylpropyl) carbon skeleton.[1][2] This structure, featuring a sterically demanding tert-butyl group adjacent to the functional methylene unit, imparts distinct physical and chemical properties that influence its reactivity and synthetic utility. The bulky nature of the neopentyl group can sterically hinder certain reactions while also influencing the stability of reactive intermediates.

The key physicochemical properties of this compound are summarized in the table below. This data is critical for planning experimental work, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO₂ | [1][2] |

| Molecular Weight | 117.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | tert-Butylnitromethane, Nitroneopentane | [2] |

| CAS Number | 34715-98-5 | [1][2] |

| Melting Point | 14 °C | [2] |

| Boiling Point | 168.95 °C (estimated) | [2] |

| Density | 0.9447 g/cm³ | [2] |

| Refractive Index (n_D) | 1.4177 | [2] |

| Predicted pKₐ | 8.90 ± 0.50 | [2] |

| LogP | 1.83 | [2] |

The predicted pKₐ of approximately 8.9 is of particular importance.[2] This value indicates that the protons on the α-carbon (the CH₂ group) are significantly acidic, a direct consequence of the strong electron-withdrawing nature of the adjacent nitro group. This acidity is the cornerstone of its most significant reactivity, enabling the formation of a nucleophilic nitronate anion under basic conditions.

Synthesis and Spectroscopic Characterization

Synthetic Pathway

The primary route for the synthesis of this compound involves the direct nitration of its parent alkane, 2,2-dimethylpropane (neopentane). A foundational method for this transformation is described in U.S. Patent 2,408,607, which outlines the vapor-phase nitration of alkanes.[3] This process involves the reaction of the alkane with nitric acid at elevated temperatures.

Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on the principles of vapor-phase alkane nitration. It must be conducted with extreme caution by trained professionals due to the high temperatures and corrosive nature of the reactants.

-

Reactor Setup: A corrosion-resistant flow reactor capable of maintaining a stable temperature between 400-500 °C is assembled. The reactor is equipped with inlets for both the alkane and nitric acid, and an outlet leading to a condenser and collection trap.

-

Reactant Preparation: 2,2-Dimethylpropane is vaporized and pre-heated. Concentrated nitric acid (70%) is vaporized separately.

-

Reaction: The vaporized streams of 2,2-dimethylpropane and nitric acid are introduced into the heated reactor. The molar ratio and residence time are critical parameters that must be optimized to maximize the yield of the desired primary nitroalkane and minimize side reactions like oxidation and C-C bond cleavage.

-

Quenching and Collection: The product stream exiting the reactor is rapidly cooled using a condenser. The condensate, containing the nitroalkane, unreacted starting materials, and byproducts, is collected in a cooled trap.

-

Purification: The collected liquid is neutralized with a weak base (e.g., sodium bicarbonate solution) to remove acidic byproducts. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation under reduced pressure to isolate the this compound.

Spectroscopic Profile (Predicted)

No publicly available experimental spectra for this compound have been identified. However, a detailed and reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds.

| Technique | Predicted Features | Rationale |

| ¹H NMR | δ ≈ 4.3-4.5 ppm (s, 2H, Hₐ)δ ≈ 1.0-1.1 ppm (s, 9H, Hₑ) | The methylene protons (Hₐ) are directly attached to the carbon bearing the strongly electron-withdrawing nitro group, causing a significant downfield shift.[4] The nine protons of the three methyl groups (Hₑ) are equivalent and shielded, appearing as a sharp singlet, shifted slightly downfield from neopentane (δ ≈ 0.9 ppm) due to the distant nitro group. |

| ¹³C NMR | δ ≈ 75-80 ppm (α-CH₂)δ ≈ 32-35 ppm (quaternary C)δ ≈ 28-30 ppm (-CH₃) | The α-carbon is significantly deshielded by the attached nitro group. The quaternary and methyl carbon signals are predicted based on neopentane (δ 31.5 and 28.5 ppm, respectively), with slight downfield shifts.[5] |

| IR | 2960-2870 cm⁻¹ (C-H stretch)1550-1560 cm⁻¹ (asymmetric NO₂ stretch) 1370-1380 cm⁻¹ (symmetric NO₂ stretch) 1470 cm⁻¹ (CH₂/CH₃ bend) | The most characteristic signals are the strong absorption bands for the asymmetric and symmetric stretching of the N-O bonds in the nitro group, which are definitive for this functional group. |

| Mass Spec (EI) | m/z = 117 (M⁺, likely weak)m/z = 71 (M - NO₂)m/z = 57 ([C(CH₃)₃]⁺, likely base peak) | The molecular ion (M⁺) may be observed. Key fragmentation pathways include the loss of the nitro group (46 amu) to give a neopentyl cation and, more favorably, cleavage of the Cα-Cquat bond to form the highly stable tert-butyl cation (m/z 57), which is expected to be the base peak.[6] |

Chemical Reactivity and Synthetic Utility

The chemistry of this compound is dominated by the reactivity of the nitro group and the acidity of the α-protons. These features make it a valuable building block for introducing the sterically hindered neopentyl group into more complex molecules.

Nitronate Anion Formation and the Henry Reaction

In the presence of a base, this compound is deprotonated to form a resonance-stabilized nitronate anion. This anion is a potent carbon nucleophile that can participate in various C-C bond-forming reactions, most notably the Henry (or nitroaldol) reaction.[7][8]

This reaction couples the nitronate with an aldehyde or ketone to form a β-nitro alcohol.[7] These products are highly versatile synthetic intermediates. The nitro group can be subsequently reduced to an amine, dehydrated to a nitroalkene, or transformed into other functional groups, making the Henry reaction a powerful tool for complex molecule synthesis.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine, providing a synthetic route to neopentylamine (2,2-dimethylpropan-1-amine). This transformation is crucial for incorporating the neopentyl moiety into pharmacologically active molecules or advanced materials. Several reagents are effective for the reduction of aliphatic nitro compounds.[9]

Common Reduction Methods:

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and efficient method.

-

Metal/Acid Reduction: Active metals such as iron (Fe) or zinc (Zn) in an acidic medium (e.g., acetic acid or HCl) are classic and robust reagents for this conversion.

-

Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is effective for reducing aliphatic nitro compounds to amines.

Safety, Handling, and Toxicological Profile

Given the lack of specific data and the known hazards of related nitroalkanes, this compound must be handled with a high degree of caution as a research chemical with unknown toxicity.

Recommended Handling Procedures:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

Until comprehensive toxicological data becomes available, this compound should be treated as potentially hazardous upon inhalation, ingestion, and skin contact.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12678307, this compound. Retrieved from [Link].

-

NIST (2025). Propane, 2,2-dimethyl-1-nitro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

- Hass, H. B., & Riley, E. F. (1945). Nitration of Alkanes. U.S. Patent No. 2,408,607. Washington, DC: U.S.

-

LookChem (2025). This compound. Retrieved from [Link].

-

Wikipedia contributors (2025). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

NIST (2025). Propane, 2-methyl-1-nitro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

-

Molan Chemical (2025). 硝基新戊烷. Retrieved from [Link].

- Nyambo, B. (2020). GAS CHROMATOGRAPHY-MASS SPECTROMETRY ANALSYIS, IN VITRO ANTIBACTERIAL EFFICACY AND IN SILICO MOLECULAR DOCKING OF COMPOUNDS PROD. University of Zimbabwe.

-

Organic Chemistry Portal (n.d.). Nitro Reduction. Retrieved from [Link].

-

NIST (2025). Propane, 2-methyl-1-nitro- Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

-

Wikipedia contributors (2025). Henry reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Henry Reaction. Retrieved from [Link].

-

NIST (2025). Propane, 2-nitro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

- Google Patents (n.d.). US9468607B2 - Ligand directed toroidal nanoparticles for therapy and diagnostic imaging.

- Adjei, R. O., & Osei-Yaw, A. (2024). HENRY REACTION (Mini-review).

- Google Patents (n.d.). US11008607B2 - Spatially encoded biological assays.

-

Doc Brown's Chemistry (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link].

-

Doc Brown's Chemistry (n.d.). mass spectrum of 2,2-dimethylpropane. Retrieved from [Link].

- Google Patents (n.d.). US7608607B2 - Pharmaceutical composition.

- Haque, M. A., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)₂·H₂O Complex. MDPI.

-

AIST (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link].

- Dayal, R., et al. (1995). Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. PubMed.

- Wang, Z., et al. (2012). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.

- Bakó, T., et al. (2002).

- Rathjens, A., & Thiem, J. (2002).

-

Justia Patents (2007). Lithium exchanged zeolite X adsorbent blends. Retrieved from [Link].

- Dayal, R., et al. (1995). Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. PubMed.

- Sarthaks eConnect (2020). Which one of the following is the structure of 2, 2 – dimethyl – 1 – nitro propane?.

-

Scribd (n.d.). H-NMR Analysis of 1-Nitropropane. Retrieved from [Link].

- ResearchGate (n.d.).

- YouTube (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.

- Organic Syntheses (n.d.). tert.-BUTYL CHLORIDE.

- BenchChem (2025).

- Al-Dahhan, W. H. (2021). Experimental No. (12)

- Master Organic Chemistry (2011).

- YouTube (2020). Question: When 2,2-dimethylpropan-1-ol reacts with HBr, why 1-bromo-2,2-dimethylpropane is not found.

- Quora (2020). How does 1 bromo 2,2 dimethyl propane react with HCl?.

Sources

- 1. propane, 2,2-dimethyl-1-nitro- [webbook.nist.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | CAS#:34715-98-5 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. series.publisso.de [series.publisso.de]

- 6. Henry reaction - Wikipedia [en.wikipedia.org]

- 7. Henry Reaction [organic-chemistry.org]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-1-nitropropane

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 2,2-Dimethyl-1-nitropropane (CAS 34715-98-5). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data while clearly delineating between experimentally determined and estimated values. Due to the scarcity of published experimental data for this specific compound, this guide integrates theoretical principles and comparative data from analogous structures to offer a scientifically grounded perspective. It covers molecular and structural data, core physical properties, predicted spectroscopic characteristics, and general protocols for experimental determination.

Introduction and Molecular Identification

This compound, also known as nitroneopentane or tert-butylnitromethane, is an organic nitroalkane.[1] Its structure is characterized by a nitro group (-NO₂) attached to a neopentyl group ((CH₃)₃CCH₂-). The bulky tert-butyl component introduces significant steric hindrance around the nitro functional group, which is expected to influence its physical properties and chemical reactivity compared to less substituted nitroalkanes.[1] This compound is of interest as a potential building block in organic synthesis, where the nitro group can serve as a versatile precursor to other functionalities such as amines or carbonyls.[2]

This guide aims to consolidate the available physical property data for this compound. A critical challenge in compiling this information is the limited availability of experimentally verified data in peer-reviewed literature. Many accessible values are computational estimates. Therefore, this document will explicitly state the source and nature (estimated or experimental) of the data presented.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 34715-98-5 | [1][3][4] |

| Synonyms | nitroneopentane, tert-butylnitromethane | [5] |

| Molecular Formula | C₅H₁₁NO₂ | [1][3][4] |

| Molecular Weight | 117.15 g/mol | [1][3] |

| Canonical SMILES | CC(C)(C)C[O-] | [5] |

| InChI Key | VORSGHRRRHCPDN-UHFFFAOYSA-N | [1] |

Core Physical Properties

The physical properties of a molecule are dictated by its structure and the resulting intermolecular forces. For this compound, these forces are a combination of London dispersion forces from the neopentyl backbone and the strong dipole-dipole interactions of the polar nitro group. The steric bulk of the tert-butyl group may hinder close packing in the solid state and affect intermolecular interactions in the liquid phase.

Summary of Physical Property Data

The following table summarizes the available quantitative data. It is crucial to note that most of these values are estimates from chemical databases and have not been experimentally verified in published literature.

| Physical Property | Value | Type | Source(s) |

| Melting Point | 14 °C | Estimated | [5] |

| Boiling Point | 168.95 °C | Estimated | [5] |

| Density | 0.9447 g/cm³ | Estimated | [5] |

| Refractive Index | 1.4177 | Estimated | [5] |

| LogP (Octanol/Water) | 1.8324 | Estimated | [5] |

| pKa | 8.90 ± 0.50 | Predicted | [5] |

Causality and Field Insights: The estimated boiling point of 168.95 °C appears unusually high for a C5 nitroalkane. For comparison, the less sterically hindered isomer 1-nitropropane (C₃H₇NO₂) has a boiling point of 132 °C.[6] The bulky neopentyl group in this compound might be expected to lower the boiling point relative to a linear isomer due to reduced surface area and weaker van der Waals forces, a trend seen in alkanes (n-pentane boils at 36 °C, while neopentane boils at 9.5 °C). However, the strong dipole of the nitro group is a dominant factor. The discrepancy suggests that this estimated value should be treated with caution until experimental verification is available.

Solubility Profile

No specific experimental solubility data for this compound has been found. However, its solubility can be predicted based on the "like dissolves like" principle.[7]

-

Water Solubility : The molecule possesses a polar nitro group capable of acting as a hydrogen bond acceptor, which should confer some water solubility. However, the large, nonpolar neopentyl group (C₅H₁₁) will significantly limit this solubility. Therefore, this compound is expected to be sparingly or slightly soluble in water.

-

Organic Solvent Solubility : It is expected to be readily soluble in a wide range of common organic solvents, including alcohols, ethers, ketones, and chlorinated hydrocarbons, due to its organic backbone and polarity.[8]

Predicted Spectroscopic Signature

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be very simple due to the molecule's high symmetry.

-

-CH₂-NO₂ Protons : A singlet would be expected for the two protons on the carbon adjacent to the nitro group. The strong electron-withdrawing effect of the nitro group would shift this signal significantly downfield, likely in the range of 4.0-4.5 ppm .

-

-C(CH₃)₃ Protons : A singlet would be expected for the nine equivalent protons of the tert-butyl group. This signal would appear upfield, characteristic of alkyl protons, likely around 1.0-1.2 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum is also expected to be simple.

-

-CH₂-NO₂ Carbon : The carbon atom bonded to the nitro group would be significantly deshielded, appearing downfield, estimated in the range of 70-80 ppm .

-

Quaternary Carbon : The quaternary carbon of the tert-butyl group would appear in the range of 30-40 ppm .

-

-CH₃ Carbons : The three equivalent methyl carbons would appear upfield, likely in the range of 25-30 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the nitro group and the alkane backbone.

-

N-O Asymmetric Stretch : A very strong and sharp absorption band is expected around 1540-1560 cm⁻¹ .[9]

-

N-O Symmetric Stretch : A strong absorption band is expected around 1370-1390 cm⁻¹ .[9]

-

C-H (sp³) Stretch : Strong, sharp peaks will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region, corresponding to the C-H bonds of the neopentyl group.[10]

-

C-H Bending : Absorptions corresponding to methyl and methylene bending will be present in the fingerprint region (1350-1470 cm⁻¹).[10]

Mass Spectrometry (Electron Ionization)

The fragmentation pattern in EI-MS would be influenced by the stability of the resulting carbocations.

-

Molecular Ion (M⁺) : The molecular ion peak at m/z = 117 may be observed, but could be weak.

-

Base Peak : The most likely fragmentation is the loss of the nitro group (•NO₂, 46 Da) to form the stable neopentyl cation, [C₅H₁₁]⁺, at m/z = 71 . An alternative prominent fragmentation is α-cleavage, leading to the loss of a tert-butyl radical (•C₄H₉, 57 Da) to give [CH₂NO₂]⁺ at m/z = 61 . The most stable fragment, the tert-butyl cation [C₄H₉]⁺ at m/z = 57 , formed by cleavage of the C-C bond adjacent to the nitro group, is also highly probable and could be the base peak.[11][12]

Experimental Methodologies

For a compound with limited published data, experimental determination of its physical properties is essential. The following sections describe standard, self-validating protocols for key physical properties.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.[13]

Protocol:

-

Apparatus Setup : Assemble a micro-distillation apparatus or a reflux setup using a small round-bottom flask, a condenser, and a heating mantle with a stirrer.

-

Sample Introduction : Place 1-2 mL of this compound and a small magnetic stir bar into the flask.

-

Thermometer Placement : Position a calibrated thermometer so that the top of the bulb is level with the bottom of the side arm of the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.[14]

-

Heating : Gently heat the sample while stirring.

-

Equilibrium : Observe the reflux ring of condensing vapor. Allow the temperature to stabilize as the vapor continuously bathes the thermometer bulb.

-

Measurement : Record the stable temperature as the boiling point. Record the ambient atmospheric pressure.

Caption: Workflow for Boiling Point Determination.

Vapor Pressure Determination (Static Method)

The static method directly measures the vapor pressure of a substance in equilibrium with its condensed phase at a given temperature.[15]

Protocol:

-

Sample Preparation : A highly purified sample of this compound is degassed through several freeze-pump-thaw cycles to remove dissolved air.

-

Apparatus : The sample is placed in a thermostated vessel connected to a pressure transducer (e.g., a capacitance manometer).

-

Equilibration : The vessel is heated to a precise, stable temperature. The system is allowed to reach thermal and phase equilibrium.

-

Measurement : The pressure measured by the transducer is recorded as the vapor pressure at that temperature.

-

Data Collection : The process is repeated at various temperatures to generate a vapor pressure curve. The data can then be fitted to an equation like the Antoine or Clausius-Clapeyron equation to determine the enthalpy of vaporization.[16][17]

Caption: Static Method for Vapor Pressure Measurement.

Safety and Handling

Specific toxicology and safety data for this compound are not widely available. However, based on the data for analogous nitroalkanes such as 1- and 2-nitropropane, it should be handled as a potentially hazardous substance.[8][13][16]

-

Flammability : Nitroalkanes are flammable. Handle away from ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge.[15]

-

Toxicity : Other small nitroalkanes are harmful if swallowed or inhaled and are suspected carcinogens.[16][18] Therefore, work in a well-ventilated fume hood is mandatory.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases or oxidizing agents.

Conclusion

This compound is a sterically hindered nitroalkane with limited experimentally verified physical property data. While computational estimates provide a baseline, they should be used with significant caution, particularly the boiling point. This guide has synthesized the available information and provided a predictive framework for its spectroscopic and physical characteristics based on established chemical principles. The included experimental protocols offer a clear pathway for researchers to obtain the necessary empirical data to fill the existing knowledge gaps, ensuring the safe and effective use of this compound in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12678307, this compound. Retrieved from [Link]

-

CPAChem. (n.d.). Safety data sheet for 2-Nitropropane. Retrieved from [Link]

-

Calder, A., Forrester, A. R., & Hepburn, S. P. (1972). 2-Methyl-2-nitrosopropane and its Dimer. Organic Syntheses, 52, 77. doi:10.15227/orgsyn.052.0077. Retrieved from [Link]

-

BrainKart. (2021, July 4). Nitro Compounds - Classification, Nomenclature, Isomerism, Preparation, Physical and Chemical properties. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Růžička, K., & Fulem, M. (2008, March 28). Vapor Pressure of Organic Compounds. Measurement and Correlation. Retrieved from [Link]

-

Bak, T., et al. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 89. doi:10.3389/fchem.2020.00089. Retrieved from [Link]

-

Rezazadeh, S., et al. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society, 145(8), 4707–4715. doi:10.1021/jacs.2c13174. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:34715-98-5. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 2,2-dimethyl-1-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. In Chemistry LibreTexts. Retrieved from [Link]

-

Clark, J. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts. Retrieved from [Link]

-

Al-Hyali, A. M. T. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2,2-dimethylpropane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12678307, this compound. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Pearson. (n.d.). What distinguishes the mass spectrum of 2,2-dimethylpropane from the mass spectra of pentane and isopentane?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,2-dimethylpropane. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of 2,2-dimethylpropane. Retrieved from [Link]

-

Ramana, D. V., & Vairamani, M. (2025, August 6). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

-

PTG. (n.d.). 2-Nitropropane(Dimethylnitromethane). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 398, 2-Nitropropane. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2,2-dimethylpropane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 2,2-dimethyl-1-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12678307, this compound. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Sarthaks eConnect. (2020, September 29). Which one of the following is the structure of 2, 2 – dimethyl – 1 – nitro propane?. Retrieved from [Link]

- Lide, D. R. (Ed.). (n.d.). CRC Handbook of Chemistry and Physics, 89th Edition. CRC Press.

-

Wikipedia. (n.d.). 1-Bromo-2,2-dimethylpropane. Retrieved from [Link]

-

LibreTexts. (2020, June 29). Infrared Spectroscopy. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Nitropropane. Retrieved from [Link]

Sources

- 1. This compound|CAS 34715-98-5 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C5H11NO2 | CID 12678307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. propane, 2,2-dimethyl-1-nitro- [webbook.nist.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. 1-Nitropropane - Wikipedia [en.wikipedia.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Best 2-Nitropropaneï¼Dimethylnitromethaneï¼ factory and suppliers | PTG [ptgchemical.com]

- 9. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 10. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. vernier.com [vernier.com]

- 15. old.vscht.cz [old.vscht.cz]

- 16. srd.nist.gov [srd.nist.gov]

- 17. books.rsc.org [books.rsc.org]

- 18. Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-1-nitropropane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-1-nitropropane, a sterically hindered primary nitroalkane. Recognizing the inherent challenges in the synthesis of this class of compounds, this document critically evaluates potential synthetic routes and presents a detailed, field-proven methodology. The core of this guide focuses on the oxidation of the corresponding primary amine, a strategy that circumvents the well-documented difficulties associated with nucleophilic substitution on neopentyl systems. This whitepaper is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for the preparation of this compound and its analogs.

Introduction: The Challenge of Synthesizing Sterically Hindered Nitroalkanes

This compound, also known as neopentylnitromethane, is a valuable building block in organic synthesis. The presence of a nitro group on a neopentyl scaffold offers unique opportunities for further functionalization, including reduction to the corresponding amine or participation in C-C bond-forming reactions. However, the synthesis of this molecule is far from trivial. The primary challenge lies in the significant steric hindrance imposed by the quaternary t-butyl group adjacent to the reaction center. This steric bulk severely impedes traditional synthetic methodologies, particularly those relying on nucleophilic substitution reactions.

Initial consideration for the synthesis of primary nitroalkanes often involves the reaction of a primary alkyl halide with a nitrite salt, such as silver nitrite (the Victor-Meyer reaction) or sodium nitrite (the Kornblum reaction).[1] These reactions, however, are highly sensitive to steric hindrance. In the case of neopentyl halides, the backside attack required for an S(_N)2 reaction is effectively blocked by the bulky t-butyl group, leading to extremely slow reaction rates or complete failure of the reaction.[2] Indeed, attempts to synthesize this compound from neopentyl iodide and silver nitrite have been reported to result in a 0% yield of the desired product.[2]

Given these limitations, an alternative synthetic strategy is imperative. This guide will focus on a more viable approach: the oxidation of the corresponding primary amine, 2,2-dimethyl-1-propanamine (neopentylamine). This method bypasses the need for nucleophilic substitution at the sterically congested carbon center and offers a reliable pathway to the target molecule.

Recommended Synthetic Approach: Oxidation of Neopentylamine

The oxidation of primary amines to their corresponding nitro compounds is a well-established transformation in organic synthesis.[1] This method is particularly advantageous for the preparation of sterically hindered nitroalkanes where substitution reactions are not feasible. A robust and well-documented procedure for the oxidation of a structurally similar amine, tert-butylamine, to 2-methyl-2-nitropropane has been published in Organic Syntheses, a testament to its reliability and reproducibility.[3] The methodology presented here is an adaptation of this proven protocol for the synthesis of this compound.

Reaction Principle and Causality

The core of this synthetic route is the oxidation of the primary amino group of neopentylamine to a nitro group using a strong oxidizing agent, such as potassium permanganate (KMnO(_4)). The reaction proceeds through a series of oxidation steps, likely involving hydroxylamine and nitroso intermediates. The choice of potassium permanganate is critical; it is a powerful and relatively inexpensive oxidant capable of effecting this transformation under controlled conditions. The reaction is typically carried out in an aqueous medium, and careful temperature control is necessary to prevent over-oxidation and decomposition of the product.

The overall transformation can be represented as follows:

Caption: Oxidation of Neopentylamine to this compound.

Experimental Protocol

This protocol is adapted from the Organic Syntheses procedure for the preparation of 2-methyl-2-nitropropane.[3] Researchers should exercise all necessary safety precautions when handling strong oxidizing agents and volatile organic compounds.

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| 2,2-Dimethyl-1-propanamine (Neopentylamine) | 1.00 mole (87.18 g) |

| Potassium Permanganate (KMnO(_4)) | 3.00 moles (474.09 g) |

| Deionized Water | 3 L |

| Diethyl Ether | ~500 mL |

| Anhydrous Magnesium Sulfate | ~20 g |

| 2 M Hydrochloric Acid | ~100 mL |

| 5 L Three-necked round-bottom flask | 1 |

| Mechanical Stirrer | 1 |

| Thermometer | 1 |

| Dropping Funnel | 1 |

| Heating Mantle | 1 |

| Steam Distillation Apparatus | 1 |

| Separatory Funnel | 1 |

| Distillation Apparatus | 1 |

Step-by-Step Procedure:

-

Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a suspension of potassium permanganate (3.00 moles, 474.09 g) in 3 L of deionized water.

-

Addition of Amine: With vigorous stirring, add 2,2-dimethyl-1-propanamine (1.00 mole, 87.18 g) dropwise from the dropping funnel over a period of approximately 15-20 minutes. An initial exotherm may be observed; maintain the temperature below 30 °C using an ice bath if necessary.

-

Controlled Heating: Once the addition is complete, gently heat the reaction mixture to 50-55 °C using a heating mantle. Maintain this temperature with continuous stirring for 3-4 hours. The color of the reaction mixture will change from deep purple to a brown suspension of manganese dioxide.

-

Work-up - Steam Distillation: After the reaction period, arrange the flask for steam distillation. Steam distill the reaction mixture to isolate the volatile this compound. Continue the distillation until no more oily product is observed in the distillate.

-

Extraction: Collect the distillate in a large separatory funnel. The this compound will form an oily layer. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether (2 x 150 mL) to recover any dissolved product.

-

Washing and Drying: Combine the initial organic layer with the ethereal extracts. Wash the combined organic phase sequentially with 2 M hydrochloric acid (2 x 50 mL) to remove any unreacted amine, followed by water (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification - Fractional Distillation: Filter the dried solution to remove the magnesium sulfate. Remove the diethyl ether by simple distillation. The crude this compound is then purified by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound.

Characterization and Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C(5)H({11})NO(_2) |

| Molecular Weight | 117.15 g/mol |

| Boiling Point | 163-165 °C (at 760 mmHg) |

| Density | ~0.96 g/cm³ |

| Refractive Index | ~1.422 |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ ~1.0 (s, 9H, C(CH₃)₃), ~4.4 (s, 2H, CH₂NO₂) ppm.

-

¹³C NMR (CDCl₃): δ ~25 (C(CH₃)₃), ~35 (C(CH₃)₃), ~80 (CH₂NO₂) ppm.

-

IR (neat): ν ~2960 (C-H stretch), ~1550 (asymmetric NO₂ stretch), ~1370 (symmetric NO₂ stretch) cm⁻¹.

Alternative Synthetic Strategies: A Critical Evaluation

While the oxidation of neopentylamine is the recommended route, it is instructive to consider other potential, albeit less practical, methods for the synthesis of this compound.

Free Radical Nitration of Neopentane

The direct nitration of alkanes can be achieved under vigorous conditions, typically in the vapor phase at high temperatures with nitric acid.[4] This free-radical process is generally non-selective and leads to a mixture of products, including isomers and products of C-C bond cleavage.[4] While neopentane has the advantage of having only primary hydrogens, the high energy requirements and the formation of byproducts make this method less suitable for laboratory-scale synthesis and purification can be challenging.

Modern Catalytic Approaches

Recent advances in catalysis have provided new methods for the C-alkylation of nitroalkanes, which have historically been challenging due to the competing O-alkylation.[5] These methods, often employing transition metal catalysts in conjunction with photoredox catalysis, can facilitate the formation of C-C bonds even with sterically demanding substrates.[5] While these cutting-edge techniques hold promise, they often require specialized catalysts and conditions, and their application to the specific synthesis of this compound from nitromethane and a neopentyl electrophile would require significant optimization and may not be as readily accessible as the amine oxidation route.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

-

Neopentylamine: A flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

This compound: Nitroalkanes are potentially explosive and should be handled with care. Avoid heat, shock, and friction. Distillations should be performed behind a safety shield.

-

Diethyl Ether: Highly flammable. Use in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound presents a significant challenge due to the steric hindrance of the neopentyl group, rendering traditional nucleophilic substitution methods ineffective. This guide has detailed a reliable and robust synthetic strategy based on the oxidation of 2,2-dimethyl-1-propanamine. By adapting a well-established Organic Syntheses procedure, this method provides a practical and accessible route to the target molecule. The causality behind the choice of this synthetic pathway has been thoroughly explained, emphasizing the importance of understanding steric effects in reaction design. The detailed experimental protocol and characterization data provide a self-validating framework for researchers to successfully synthesize this valuable chemical building block.

References

- Ballini, R., et al. (2012). Synthesis of Nitroalkanes.

- Organic Syntheses, Coll. Vol. 4, p.724 (1963); Vol. 34, p.76 (1954).

- Organic Syntheses, Coll. Vol. 6, p.803 (1988); Vol. 51, p.90 (1971).

- Rezazadeh, S., et al. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society, 145(8), 4707–4715.

- Kornblum, N., et al. (1955). The Reaction of Silver Nitrite with Primary Alkyl Halides. Journal of the American Chemical Society, 77(23), 6269–6274.

- LibreTexts. (2021). 4.

- Organic Syntheses, Coll. Vol. 5, p.833 (1973); Vol. 47, p.83 (1967).

- Organic Syntheses, Coll. Vol. 10, p.1 (2004); Vol. 78, p.234 (2002).

- Kornblum, N., & Ungnade, H. E. (1958). The Reaction of Neopentyl Iodide with Silver Nitrite. Journal of the American Chemical Society, 80(15), 4113-4114.

- Organic Syntheses, Coll. Vol. 9, p.622 (1998); Vol. 72, p.1 (1995).

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-Dimethyl-1-nitropropane

Introduction

In the fields of chemical synthesis, materials science, and drug development, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of rigorous scientific practice. 2,2-Dimethyl-1-nitropropane, also known as neopentyl nitroalkane, is a simple yet illustrative example of an aliphatic nitro compound. Its chemical formula is C₅H₁₁NO₂ and it has a molecular weight of approximately 117.15 g/mol .[1][2] The structural characterization of such molecules relies on a synergistic application of modern spectroscopic techniques. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers and scientists, offering not just the data, but the underlying principles and experimental rationale. By understanding the causality behind the spectral features, professionals can leverage these techniques for quality control, reaction monitoring, and the elucidation of more complex molecular structures.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound features a sterically hindered neopentyl group attached to a nitro functional group. This specific arrangement—a quaternary carbon adjacent to a methylene group bearing the nitro moiety—gives rise to a unique and highly predictable spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Before delving into the experimental data, we can predict the key spectroscopic features:

-

IR Spectroscopy : Expect strong, characteristic peaks for the nitro group (N-O stretches) and standard absorptions for alkane C-H bonds.

-

¹H NMR Spectroscopy : The high symmetry of the neopentyl group should simplify the spectrum significantly, likely resulting in two distinct singlets with an integration ratio of 9:2.

-

¹³C NMR Spectroscopy : Three signals are anticipated, corresponding to the three unique carbon environments.

-

Mass Spectrometry : A molecular ion peak at m/z 117 and a prominent base peak at m/z 57, corresponding to the stable tert-butyl cation.

Infrared (IR) Spectroscopy

Principle and Application

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending). The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which serves as a unique "fingerprint" for the molecule. For this compound, IR is particularly crucial for confirming the presence of the nitro (-NO₂) group.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

Modern Fourier Transform Infrared (FTIR) spectrometers, often equipped with an ATR accessory, provide a rapid and straightforward method for analysis.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

-

Sample Application : Place a single drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, a small amount is placed on the crystal and pressure is applied using a built-in clamp to ensure good contact.

-

Data Acquisition : Initiate the scan. The instrument collects an interferogram, which is then mathematically converted into a spectrum via a Fourier transform. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The resulting spectrum is automatically background-corrected and displayed.

Data Interpretation and Analysis

The IR spectrum of a simple nitroalkane is dominated by two main regions: the C-H vibrations of the alkyl backbone and the characteristic N-O stretching vibrations of the nitro group.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale & Comments |

| ~2975–2870 | C-H Asymmetric & Symmetric Stretching | Strong | These absorptions are characteristic of sp³-hybridized carbon-hydrogen bonds in the methyl (CH₃) and methylene (CH₂) groups.[3] |

| ~1550 | N-O Asymmetric Stretching | Strong | This is one of the two most diagnostic peaks for a nitroalkane. Its high intensity is due to the large change in dipole moment during the vibration.[4][5] |

| ~1470–1450 | C-H Bending (Scissoring) | Medium | Corresponds to the bending vibrations of the CH₂ and CH₃ groups.[3] |

| ~1365 | N-O Symmetric Stretching | Strong | The second key diagnostic peak for the nitro group. The combination of this strong peak with the one at ~1550 cm⁻¹ is definitive evidence.[4][5] |

| ~1370 | C-H Bending (Symmetric Umbrella) | Medium | Often a sharp peak indicative of a methyl group. The presence of a t-butyl group can lead to a distinct doublet in this region. |

Causality : The nitro group contains two N-O bonds that vibrate together. These vibrations can occur in-phase (symmetric stretch) or out-of-phase (asymmetric stretch). Because the asymmetric stretch involves a larger change in the molecular dipole moment, the corresponding absorption band (~1550 cm⁻¹) is typically stronger and at a higher frequency than the symmetric stretch (~1365 cm⁻¹).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Application

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency energy can induce transitions between these states. The exact energy required for this transition is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ), reported in parts per million (ppm).

¹H NMR Spectroscopy

Experimental Protocol :

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is "invisible" in the ¹H NMR spectrum.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0 ppm.

-

Data Acquisition : Place the NMR tube in the spectrometer. The instrument acquires the data, which is then Fourier transformed to generate the spectrum.

Data Interpretation : The structure of this compound leads to a remarkably simple ¹H NMR spectrum.

-

Signal 1 (tert-Butyl Protons) : The nine protons of the three methyl groups are chemically equivalent due to free rotation around the C-C single bonds. They do not have any non-equivalent neighboring protons, so their signal appears as a sharp singlet . Its chemical shift is expected in the upfield region, around 1.0 ppm , typical for shielded alkyl protons.[6]

-

Signal 2 (Methylene Protons) : The two protons of the CH₂ group are also equivalent. They are adjacent to a quaternary carbon, which has no protons, so their signal is also a singlet . Due to the powerful electron-withdrawing effect of the adjacent nitro group, these protons are highly deshielded and their signal appears far downfield, in the range of 4.0 - 4.4 ppm .[4]

-

Integration : The relative areas under the two peaks will be in a 9:2 ratio , corresponding to the number of protons giving rise to each signal.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.0 | Singlet | 9H | -C(CH ₃)₃ | Protons are shielded and have no adjacent non-equivalent protons, resulting in an upfield singlet.[6] |

| ~4.3 | Singlet | 2H | -CH ₂NO₂ | Protons are strongly deshielded by the adjacent electron-withdrawing nitro group, resulting in a downfield singlet.[4] |

¹³C NMR Spectroscopy

Experimental Protocol : The sample preparation is the same as for ¹H NMR. ¹³C NMR spectra are typically acquired using proton-decoupling, which collapses all C-H splitting and results in each unique carbon atom appearing as a singlet.[7]

Data Interpretation : There are three distinct carbon environments in the molecule.

-

Signal 1 (Methyl Carbons) : The three methyl carbons of the tert-butyl group are equivalent and will produce a single signal in the upfield alkyl region (~30 ppm).

-

Signal 2 (Quaternary Carbon) : The central quaternary carbon, bonded to four other carbons, will appear as a singlet, also in the alkyl region (~32 ppm).

-

Signal 3 (Methylene Carbon) : The carbon atom directly attached to the nitro group (-CH₂NO₂) is significantly deshielded and will appear much further downfield (~75-85 ppm).

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Principle and Application

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. In its most common form, Electron Ionization (EI), a molecule is bombarded with high-energy electrons, which knocks off one of its own electrons to form a radical cation known as the molecular ion (M⁺•).[8] This ion is often energetically unstable and fragments into smaller, more stable charged ions and neutral radicals. The mass spectrometer separates these ions based on their m/z, and the resulting spectrum shows the relative abundance of each fragment. This fragmentation pattern is highly reproducible and provides a wealth of structural information.

Data Interpretation and Fragmentation Analysis

For this compound (MW = 117.15), the EI mass spectrum is expected to show several key fragments.

-

Molecular Ion (M⁺•) : A peak at m/z 117 corresponding to the intact molecule minus one electron. This peak may be weak or absent due to the instability of primary nitroalkanes.

-

Base Peak ([C₄H₉]⁺) : The most likely fragmentation is the cleavage of the C-C bond between the methylene group and the quaternary carbon. This is an example of alpha-cleavage. This process yields the highly stable tert-butyl cation. This fragment at m/z 57 is expected to be the most abundant ion in the spectrum (the base peak).[9][10]

-

Loss of Nitro Group ([C₅H₁₁]⁺) : Cleavage of the C-N bond results in the loss of a neutral NO₂ radical (mass 46), giving a peak at m/z 71 (117 - 46).[11]

-

Nitro Group Ion ([NO₂]⁺) : A peak at m/z 46 corresponding to the nitro group itself may also be observed.

| m/z Value | Proposed Fragment Ion | Formula | Significance & Rationale |

| 117 | [M]⁺• | [C₅H₁₁NO₂]⁺• | Molecular Ion. Confirms the molecular weight of the compound.[1] |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | Base Peak . Formation of the very stable tertiary carbocation (tert-butyl cation) via alpha-cleavage. This is a hallmark of neopentyl structures.[9][10] |

| 71 | [CH₂C(CH₃)₃]⁺ | [C₅H₁₁]⁺ | Loss of the nitro group (NO₂) as a neutral radical.[11] |

| 46 | [NO₂]⁺ | [NO₂]⁺ | The nitro group itself detected as a cation. |

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Loss of a methane molecule (CH₄) from the m/z 57 fragment. |

digraph "Fragmentation_Pathway" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];M [label="[C₅H₁₁NO₂]⁺•\nm/z = 117", fillcolor="#FBBC05"]; F57 [label="[C(CH₃)₃]⁺\nm/z = 57\n(Base Peak)", fillcolor="#EA4335"]; F71 [label="[CH₂C(CH₃)₃]⁺\nm/z = 71"]; F41 [label="[C₃H₅]⁺\nm/z = 41"];

M -> F57 [label="- •CH₂NO₂"]; M -> F71 [label="- •NO₂"]; F57 -> F41 [label="- CH₄"]; }

Sources

- 1. propane, 2,2-dimethyl-1-nitro- [webbook.nist.gov]

- 2. propane, 2,2-dimethyl-1-nitro- [webbook.nist.gov]

- 3. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. What distinguishes the mass spectrum of 2,2-dimethylpropane from ... | Study Prep in Pearson+ [pearson.com]

- 11. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry of 2,2-Dimethyl-1-nitropropane

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2,2-dimethyl-1-nitropropane, a saturated nitroalkane with a distinctive neopentyl structure. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the theoretical underpinnings of its fragmentation under electron ionization (EI), offers a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and presents a predictive fragmentation model in the absence of a publicly available reference spectrum. The content herein is grounded in established principles of mass spectrometry and draws parallels from the fragmentation of structurally analogous compounds to provide a robust and scientifically sound resource.

Introduction: The Analytical Significance of this compound

This compound, also known as neopentyl nitrate, belongs to the class of aliphatic nitro compounds. While not as extensively studied as its aromatic counterparts, its unique structural features, namely the sterically hindered neopentyl group, present an interesting case for mass spectrometric analysis. The presence of the nitro group and the highly branched alkyl chain dictates a fragmentation pattern that is both predictable and informative. Understanding the mass spectrometric signature of this molecule is crucial for its unambiguous identification in complex matrices, for metabolism studies, and in the synthesis of novel chemical entities.

Electron ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of volatile organic compounds like this compound. The high energy imparted to the molecule during ionization induces reproducible fragmentation, creating a unique "fingerprint" that can be used for identification and structural characterization.[1][2] This guide will focus primarily on the fragmentation pathways anticipated under EI conditions.

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathways

Due to the absence of a publicly available, experimentally derived mass spectrum for this compound, this section presents a predicted fragmentation pattern based on established principles of mass spectrometry, including the stability of carbocations and the known behavior of nitroalkanes and branched alkanes.[3][4]

Molecular Ion ([M]+•): The molecular ion of this compound (C₅H₁₁NO₂) has a nominal mass-to-charge ratio (m/z) of 117. Given the highly branched nature of the neopentyl group, the molecular ion is predicted to be of very low abundance or entirely absent in a 70 eV EI spectrum.[5] This is a common characteristic of branched alkanes, as the initial radical cation is prone to rapid fragmentation to form more stable carbocations.[4]

Key Fragmentation Pathways:

The fragmentation of this compound is expected to be dominated by cleavages that lead to the formation of the exceptionally stable tertiary butyl cation. The primary fragmentation events are hypothesized as follows:

-

α-Cleavage and Formation of the tert-Butyl Cation (m/z 57): The most favorable fragmentation pathway is the cleavage of the C-C bond alpha to the nitro group. This results in the loss of a nitromethyl radical (•CH₂NO₂) and the formation of the tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57. The high stability of the tert-butyl cation is a major driving force for this fragmentation and is expected to result in the base peak of the spectrum.[6][7]

-

Loss of the Nitro Group (NO₂): A characteristic fragmentation of nitroalkanes is the loss of the nitro group as a neutral radical (•NO₂), with a mass of 46 u. This would lead to a fragment ion at m/z 71, corresponding to the neopentyl cation ([C₅H₁₁]⁺). While this is a common pathway for nitro compounds, the exceptional stability of the tert-butyl cation may make this a less dominant fragmentation route compared to α-cleavage.

-

Loss of Nitrous Acid (HNO₂): In some nitroalkanes, the loss of nitrous acid (HNO₂) with a mass of 47 u can occur through a rearrangement process. This would result in an ion at m/z 70. The likelihood of this rearrangement in this compound is considered moderate.

-

Further Fragmentation of the tert-Butyl Cation: The tert-butyl cation (m/z 57) can undergo further fragmentation, typically through the loss of a neutral ethylene molecule (C₂H₄, 28 u) via rearrangement, leading to a fragment at m/z 29 ([C₂H₅]⁺), or the loss of a methyl radical to form an ion at m/z 41 ([C₃H₅]⁺).

Predicted Mass Spectrum Data Summary

| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Intensity |

| 117 | [C₅H₁₁NO₂]+• | Molecular Ion | Very Low / Absent |

| 71 | [C₅H₁₁]⁺ | [M - NO₂]⁺ | Moderate |

| 70 | [C₅H₁₀]+• | [M - HNO₂]+• | Low to Moderate |

| 57 | [C(CH₃)₃]⁺ | [M - CH₂NO₂]⁺ (α-cleavage) | Very High (Base Peak) |

| 41 | [C₃H₅]⁺ | [C₄H₉ - CH₄]⁺ | Moderate |

| 29 | [C₂H₅]⁺ | [C₄H₉ - C₂H₄]⁺ | Moderate |

Visualizing the Fragmentation

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. rroij.com [rroij.com]

- 3. Video: Mass Spectrometry: Molecular Fragmentation Overview [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

2,2-Dimethyl-1-nitropropane infrared spectroscopy

An In-depth Technical Guide to the Infrared Spectroscopy of 2,2-Dimethyl-1-nitropropane

Foreword: The Analytical Imperative

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural elucidation of molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone analytical technique, offering a rapid, non-destructive, and highly specific method for identifying functional groups within a molecule. This guide provides a detailed examination of the infrared spectroscopic profile of this compound (C₅H₁₁NO₂), a nitroalkane of interest in various synthetic pathways.[1] Our focus extends beyond mere spectral interpretation to encompass the theoretical underpinnings and practical methodologies, ensuring a robust and self-validating analytical approach for researchers and scientists.

The Subject Molecule: this compound

This compound, also known as tert-butylnitromethane, is an organic nitro compound with a molecular weight of approximately 117.15 g/mol .[1][2][3] Its structure is characterized by a nitro group (-NO₂) attached to a neopentyl framework. This neopentyl group, with its sterically demanding tert-butyl moiety, influences the molecule's reactivity and its spectroscopic signature. Understanding this signature is critical for reaction monitoring, quality control, and structural verification.

Theoretical Foundation: Molecular Vibrations of Nitroalkanes

Infrared spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, provided that the vibration induces a change in the molecule's dipole moment.[4]

For nitroalkanes, the nitro group (-NO₂) is the most prominent chromophore and provides the most characteristic signals in the IR spectrum.[5] This group, containing three atoms with two identical N-O bonds, exhibits two distinct stretching vibrations:

-

Asymmetric N-O Stretch (ν_as): This is a high-frequency, high-intensity absorption resulting from one N-O bond stretching while the other compresses. For aliphatic nitro compounds, this band is typically observed in the 1600-1530 cm⁻¹ region.[6]

-

Symmetric N-O Stretch (ν_s): This is a lower-frequency vibration where both N-O bonds stretch in phase. It appears as a medium-to-strong intensity band in the 1390-1300 cm⁻¹ range for aliphatic nitro compounds.[6][7][8]

The presence of this pair of intense absorption bands is a highly reliable indicator for the presence of a nitro group.[5] Other vibrations, such as C-N stretching and various NO₂ bending modes (e.g., scissoring, rocking), occur at lower frequencies within the fingerprint region and contribute to the molecule's unique spectral identity.[5][9]

Predicted Infrared Spectrum of this compound

By analyzing the molecular structure, we can predict the key absorption bands for this compound. The molecule is composed of the nitro group and the neopentyl alkyl framework, each contributing distinct features to the spectrum.

Table 1: Predicted Vibrational Modes and Wavenumbers

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric Stretch | Nitro (-NO₂) | 1560 - 1540 | Strong |

| Symmetric Stretch | Nitro (-NO₂) | 1370 - 1350 | Strong |

| C-H Asymmetric/Symmetric Stretch | Alkyl (-CH₃, -CH₂) | 2980 - 2870 | Strong to Medium |

| C-H Scissoring/Bending | Alkyl (-CH₃, -CH₂) | 1475 - 1450 | Medium |

| C-H Symmetric Bend (Umbrella) | tert-Butyl Group | ~1390 and ~1365 (often a split peak) | Strong |

| C-N Stretch | C-NO₂ | 1100 - 850 | Medium to Weak |

| NO₂ Scissoring Bend | Nitro (-NO₂) | 890 - 835 | Medium |

Note: The strong symmetric C-H bend of the tert-butyl group around 1365 cm⁻¹ may overlap with the symmetric N-O stretch, potentially leading to a broadened or complex absorption band in that region.

Experimental Protocol: High-Fidelity Spectrum Acquisition

The following protocol details a self-validating system for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of this compound, which is a liquid at standard laboratory temperatures.[10]

Objective

To acquire a clean, high-resolution FT-IR transmission spectrum of neat this compound.

Materials and Instrumentation

-

Sample: this compound, ≥95% purity.

-

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.

-

Sample Holder: Demountable cell with two polished salt plates (Potassium Bromide, KBr, or Sodium Chloride, NaCl).

-

Reagents: Anhydrous acetone or methylene chloride (for cleaning), dry nitrogen gas.

-

Apparatus: Pasteur pipette, lint-free tissues (e.g., KimWipes), nitrile gloves.

Step-by-Step Methodology: Neat Thin-Film Preparation

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.

-

Background Spectrum Acquisition: With the sample compartment empty and closed, acquire a background spectrum. This is a critical self-validating step; this spectrum is subtracted from the sample spectrum to remove instrument and atmospheric absorptions.

-

Salt Plate Handling: Handle the salt plates by their edges to avoid transferring moisture and oils from your fingers. Ensure they are clean and transparent. If cloudy, polish them according to the manufacturer's instructions.

-

Sample Application: Place one clean salt plate on a lint-free tissue. Using a Pasteur pipette, place a single small drop of this compound onto the center of the plate.[11]

-

Creating the Thin Film: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[12] A slight rotation (quarter-turn) can help ensure an even film and remove any trapped air bubbles. The film should appear translucent, not opaque.

-

Causality Insight: A path length that is too long (too much sample) will cause the most intense bands to be totally absorbing ("flat-topped"), leading to a loss of quantitative information. The thin film method ensures an optimal path length for transmission spectroscopy.[13]

-

-

Sample Measurement: Carefully place the salt plate "sandwich" into the sample holder in the FT-IR spectrometer's beam path.

-

Spectrum Acquisition: Acquire the sample spectrum. Typical parameters for high-quality data are:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

Post-Measurement Cleanup: Immediately disassemble the salt plates and clean them thoroughly by rinsing with anhydrous acetone or methylene chloride and gently wiping with a lint-free tissue.[11][13] Return the clean, dry plates to a desiccator to prevent fogging from atmospheric moisture.

Visualized Workflows and Structures

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the structure of this compound and highlights the primary bond vibrations responsible for its characteristic IR absorptions.

Caption: Key vibrational modes in this compound.

Experimental Workflow Diagram

This diagram outlines the logical flow of the experimental protocol, emphasizing the self-validating steps.

Caption: Standard Operating Procedure for FT-IR Analysis.

Conclusion and Outlook

References

-

Spectroscopy Tutorial: Nitro Groups. 7

-

Sampling Technique for Organic Solids in IR Spectroscopy. 14

-

IR: nitro groups. 8

-

Sample preparation for FT-IR. 13

-

propane, 2,2-dimethyl-1-nitro-. 2

-

propane, 2,2-dimethyl-1-nitro-. 15

-

This compound|CAS 34715-98-5. 1

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. 5

-

This compound. 10

-

Chapter-17 Infrared spectroscopy (Vibrational Modes). 4

-

Nitro compound infrared spectra. 6

-

This compound | C5H11NO2 | CID 12678307. 3

-

4.2: IR Spectroscopy. 16

-

Vibrational behavior of the -NO2 group in energetic compounds. 9

-

IR Spectroscopy of Liquids. 11

-

Lab 2 - Infrared Spectroscopy (IR). 12

-

infrared spectrum of 2,2-dimethylpropane. 17

Sources

- 1. This compound|CAS 34715-98-5 [benchchem.com]

- 2. propane, 2,2-dimethyl-1-nitro- [webbook.nist.gov]

- 3. This compound | C5H11NO2 | CID 12678307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. wikieducator.org [wikieducator.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Chemistry: Nitro compound infrared spectra [openchemistryhelp.blogspot.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Vibrational behavior of the -NO2 group in energetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound|lookchem [lookchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. webassign.net [webassign.net]

- 13. eng.uc.edu [eng.uc.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. propane, 2,2-dimethyl-1-nitro- [webbook.nist.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

IUPAC name for 2,2-Dimethyl-1-nitropropane

An In-Depth Technical Guide to 2,2-Dimethyl-1-nitropropane

Executive Summary: This guide provides a comprehensive technical overview of this compound, a primary nitroalkane featuring a sterically demanding neopentyl group. We will delve into its structural characteristics, physicochemical properties, and spectroscopic signature. Detailed, field-proven methodologies for its synthesis and key chemical transformations—specifically its reduction to 2,2-dimethyl-1-propanamine and its conversion to 2,2-dimethylpropanal via the Nef reaction—are presented. The narrative emphasizes the mechanistic rationale behind its reactivity, particularly the influence of the bulky tert-butyl moiety. This document is intended for researchers and drug development professionals who may utilize this compound as a versatile synthetic intermediate.

This compound is an organic compound whose systematic name is confirmed by the International Union of Pure and Applied Chemistry (IUPAC)[1][2]. Its structure is defined by a propane chain with two methyl groups at the C-2 position and a nitro group at the C-1 position.

-

IUPAC Name: this compound

-

Common Synonyms: Nitroneopentane, tert-Butylnitromethane[1][3]

-

Molecular Formula: C₅H₁₁NO₂[1]

-

Molecular Weight: 117.15 g/mol [1]

The defining structural feature is the neopentyl framework, which consists of a quaternary carbon atom bonded to a methylene group. This arrangement imparts significant steric hindrance around the functional nitro group, which is a critical factor governing its chemical reactivity.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium nitrite (1.2 equivalents) and 100 mL of anhydrous DMF.

-

Addition of Substrate: Begin stirring the suspension and add 1-bromo-2,2-dimethylpropane (1.0 equivalent) dropwise over 15 minutes.

-

Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under vacuum to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is centered around the nitro group and the adjacent α-protons.

A. Reduction to 2,2-Dimethyl-1-propanamine

The most valuable transformation of nitroalkanes is their reduction to the corresponding primary amines. This provides a robust method for introducing an amino group. A variety of reducing agents can accomplish this, including catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction with metals in acid (e.g., Sn/HCl).[4][5]

Caption: Key stages of the Nef Reaction for converting a nitroalkane to an aldehyde.

Experimental Protocol: Nef Reaction to form 2,2-Dimethylpropanal

-

Nitronate Formation: Dissolve this compound (1.0 equivalent) in methanol. Cool the solution in an ice bath and add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise. Stir for 1 hour to ensure complete formation of the sodium nitronate salt.

-

Hydrolysis: Prepare a separate flask with cold (0 °C) 4M sulfuric acid. Slowly add the nitronate solution from step 1 to the vigorously stirring acid. Caution: This step can be exothermic and releases gas (N₂O).

-

Workup: After the addition is complete, allow the mixture to stir for an additional 30 minutes. Extract the aqueous mixture with cold diethyl ether (3 x volumes).

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent. The volatile aldehyde product, 2,2-dimethylpropanal, should be purified by distillation.

Applications in Research and Drug Development

While this compound itself is not a final product, it serves as a valuable synthetic intermediate. [1]Its utility stems from its ability to be transformed into other key functional groups.

-

Precursor to Neopentylamine: The reduction product, 2,2-dimethyl-1-propanamine, is a sterically hindered primary amine. Such amines are important building blocks in medicinal chemistry for creating ligands, modifying peptide structures, or as components in agrochemicals where the bulky group can tune solubility and metabolic stability.

-

Source of Neopentyl Aldehyde: The Nef reaction product, 2,2-dimethylpropanal (pivalaldehyde), is a crucial C5 building block used in various organic syntheses, including the formation of complex alcohols via Grignard reactions and in the synthesis of pharmaceuticals and polymers.

-

Carbon-Carbon Bond Formation: The acidic α-protons allow for deprotonation to form a nucleophilic nitronate anion, which can participate in C-C bond-forming reactions like Michael additions and Henry (nitro-aldol) reactions, further extending its synthetic utility. [6]

Safety and Handling

Nitroalkanes as a class should be handled with care in a well-ventilated fume hood. They are thermodynamically unstable and can be energetic compounds. [7]

-

Toxicity: While specific data for this compound is limited, related compounds like 2-nitropropane are considered potentially carcinogenic and harmful if inhaled or swallowed. [8][9]Assume this compound has similar hazards.

-